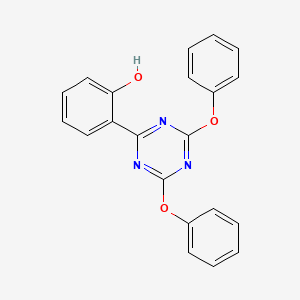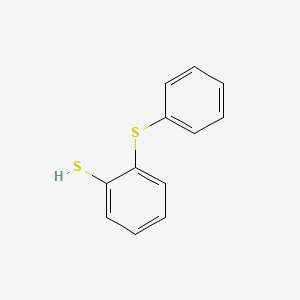![molecular formula C16H15NO3 B14653508 ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate CAS No. 50331-29-8](/img/structure/B14653508.png)
ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate is a compound belonging to the indole family, which is a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate can be achieved through several methods. One common synthetic route involves the Nenitzescu reaction, which uses enamines and quinones as starting materials. The reaction typically proceeds in two steps: first, the formation of an enaminoester, followed by treatment with naphthoquinone in the presence of a catalyst such as zinc chloride . Another method involves a one-pot reaction of ethyl 3-oxo-3-(trans-2-phenyl-cyclopropyl)propanoate with methylammonium acetate and 1,4-benzoquinone in absolute ethanol .
Analyse Chemischer Reaktionen
Ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens and other electrophiles. Major products formed from these reactions include derivatives with modified functional groups, which can further enhance the compound’s biological activity .
Wissenschaftliche Forschungsanwendungen
Ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antitumor agent due to its ability to induce hypoxia-selective cytotoxicity . In medicine, the compound is being explored for its antiviral and antimicrobial properties. Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of various drugs .
Wirkmechanismus
The mechanism of action of ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an antitumor agent . The compound’s ability to induce hypoxia-selective cytotoxicity is attributed to its interaction with cellular pathways that respond to low oxygen levels .
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate can be compared to other indole derivatives, such as ethyl 5-hydroxy-1-methyl-2-(trans-2-phenylcyclopropyl)-1H-indole-3-carboxylate and 5-hydroxy-2-methyl-1H-indole-3-carboxylate . These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activity and chemical reactivity. The unique combination of functional groups in this compound makes it particularly interesting for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
50331-29-8 |
|---|---|
Molekularformel |
C16H15NO3 |
Molekulargewicht |
269.29 g/mol |
IUPAC-Name |
ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C16H15NO3/c1-3-20-16(19)14-9(2)17-15-11-7-5-4-6-10(11)13(18)8-12(14)15/h4-8,17-18H,3H2,1-2H3 |
InChI-Schlüssel |
NMBZINJRGOLNHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(NC2=C1C=C(C3=CC=CC=C32)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


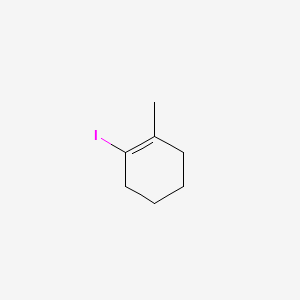
![4-chloro-N-[(4-chlorophenyl)sulfamoyl]aniline](/img/structure/B14653444.png)
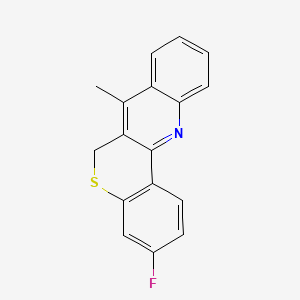
![2-{[(1-Butoxy-3-chloropropan-2-YL)oxy]methyl}oxirane](/img/structure/B14653450.png)

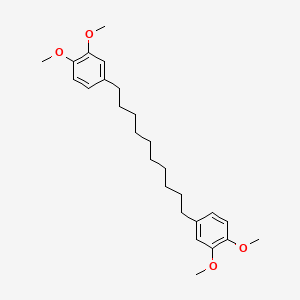
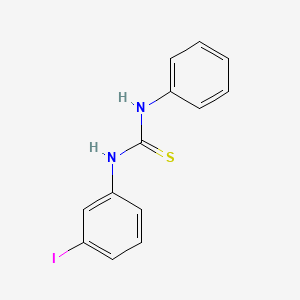

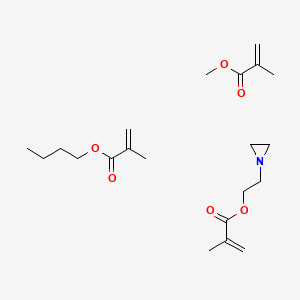
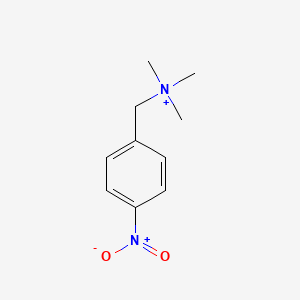
![(E,E)-N,N'-(Dodecane-1,12-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14653485.png)

